molecular formula C9H6F2N4O2 B1483295 1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid CAS No. 2098051-16-0

1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1483295
CAS No.: 2098051-16-0
M. Wt: 240.17 g/mol
InChI Key: DBHYQGJMBMTHAB-UHFFFAOYSA-N
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Description

The compound “1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid” is a chemical compound with the molecular formula C10H7F2N3O2. It is related to difluoromethyl-pyridin-2-yl triazoles, which are modulators of GABA A receptors containing the α5 subunit . These compounds are useful in treating central nervous system diseases and other diseases .

Scientific Research Applications

Antifungal Activities

  • Synthesis of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides displaying significant antifungal activities against phytopathogenic fungi, with some compounds showing higher activity than standard antifungal agents. This research indicates potential applications in agricultural fungicides (Du et al., 2015).

Synthesis of Derivatives

  • Development of a variety of derivatives through reactions with hydrazines and hydrazones, indicating the compound's versatility in creating new molecular structures. These reactions lead to derivatives like pyrazolo[3,4-d]-pyridazinones and pyrazolo[3,4-d]pyridazine amines, which have potential applications in pharmaceuticals and organic chemistry (Şener et al., 2002).

Coordination Complexes

  • The compound is used in the synthesis of novel pyrazole-dicarboxylate acid derivatives, which form coordination complexes with metals like Cu and Co. These complexes have potential applications in catalysis and materials science (Radi et al., 2015).

Synthesis of Condensed Pyrazoles

  • Use in Sonogashira-type cross-coupling reactions to obtain condensed pyrazoles, indicating its utility in creating complex heterocyclic structures. These structures have potential applications in drug discovery and organic synthesis (Arbačiauskienė et al., 2011).

Antibacterial Activities

  • Synthesis and evaluation of 1H-pyrazole-3-carboxylic acid derivatives for their antibacterial activities. These studies contribute to the development of new antibacterial agents, potentially useful in combating bacterial infections (Akbas et al., 2005).

Pharmaceutical Research

  • In pharmaceutical research, derivatives of this compound have been explored for their potential as antimicrobial agents. Studies focus on synthesizing novel compounds and evaluating their effectiveness against various bacterial and fungal strains (Holla et al., 2006).

Properties

IUPAC Name

2-(difluoromethyl)-5-pyrazin-2-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N4O2/c10-9(11)15-7(8(16)17)3-5(14-15)6-4-12-1-2-13-6/h1-4,9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHYQGJMBMTHAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NN(C(=C2)C(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid
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1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid
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1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid
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1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 5
1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 6
1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid

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